molecular formula C12H13NO2S B14458932 Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester CAS No. 66155-34-8

Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester

Cat. No.: B14458932
CAS No.: 66155-34-8
M. Wt: 235.30 g/mol
InChI Key: ZVUNXUBYWPNSIE-UHFFFAOYSA-N
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Description

Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester is a compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester typically involves the reaction of 2H-1,4-benzothiazin-3(4H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Carboxylic acids.

Mechanism of Action

The mechanism of action of acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester is unique due to its specific ester functional group, which can be further modified to enhance its biological activity or alter its pharmacokinetic properties. This makes it a versatile compound for drug development and other scientific research applications.

Properties

CAS No.

66155-34-8

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl 2-(4H-1,4-benzothiazin-3-ylidene)acetate

InChI

InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-7,13H,2,8H2,1H3

InChI Key

ZVUNXUBYWPNSIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CSC2=CC=CC=C2N1

Origin of Product

United States

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